N-Iodomorpholine hydriodide N-Iodomorpholine hydriodide
Brand Name: Vulcanchem
CAS No.: 120972-13-6
VCID: VC0179278
InChI: InChI=1S/C4H8INO.HI/c5-6-1-3-7-4-2-6;/h1-4H2;1H
SMILES: C1COCCN1I.I
Molecular Formula: C4H9I2NO
Molecular Weight: 340.931

N-Iodomorpholine hydriodide

CAS No.: 120972-13-6

Cat. No.: VC0179278

Molecular Formula: C4H9I2NO

Molecular Weight: 340.931

* For research use only. Not for human or veterinary use.

N-Iodomorpholine hydriodide - 120972-13-6

Specification

CAS No. 120972-13-6
Molecular Formula C4H9I2NO
Molecular Weight 340.931
IUPAC Name 4-iodomorpholine;hydroiodide
Standard InChI InChI=1S/C4H8INO.HI/c5-6-1-3-7-4-2-6;/h1-4H2;1H
Standard InChI Key NZOIUCVTBFWRCS-UHFFFAOYSA-N
SMILES C1COCCN1I.I

Introduction

Chemical Structure and Properties

Molecular Structure

N-Iodomorpholine hydriodide consists of a morpholine ring (a six-membered heterocycle containing both oxygen and nitrogen atoms) with an iodine atom bonded to the nitrogen atom, forming a quaternary ammonium salt with hydroiodic acid. The molecular formula is C4H9I2NO, reflecting its composition of carbon, hydrogen, iodine, nitrogen, and oxygen atoms .

Physical Properties

The compound exists as a solid at room temperature with a melting point of approximately 92-96°C. For optimal stability, it is typically stored at temperatures between 2-8°C. As a salt, it demonstrates solubility characteristics typical of ionic compounds, being soluble in polar solvents.

Chemical Identifiers

Table 1: Chemical Identifiers of N-Iodomorpholine Hydriodide

IdentifierValue
Chemical FormulaC4H9I2NO
CAS Number120972-13-6
IUPAC Name4-iodomorpholine;hydroiodide
InChIInChI=1S/C4H8INO.HI/c5-6-1-3-7-4-2-6;/h1-4H2;1H
InChI KeyNZOIUCVTBFWRCS-UHFFFAOYSA-N
Canonical SMILESC1COCCN1I.I
Molecular Weight295.03 g/mol
EC Number662-883-4

Mechanisms of Action

Iodination Mechanism

N-Iodomorpholine hydriodide primarily functions as an iodinating reagent in organic synthesis. Its mechanism of action involves the transfer of an iodine atom to suitable substrates through an electrophilic pathway. The positively charged iodine atom bonded to the nitrogen in the morpholine ring acts as an electrophile, allowing it to react with electron-rich centers in substrate molecules.

Reaction Selectivity

The compound demonstrates selective reactivity depending on the substrate and reaction conditions. This selectivity makes it particularly valuable for specific transformations where precise control over iodination is required. The presence of the morpholine structure likely contributes to its unique reactivity profile compared to other iodinating agents.

Applications in Organic Synthesis

Synthesis of Iodoalkynes

One of the most well-documented applications of N-Iodomorpholine hydriodide is in the synthesis of iodoalkynes from terminal alkynes . This transformation is particularly valuable as iodoalkynes serve as versatile building blocks in organic synthesis.

The general procedure for synthesizing 1-iodoalkynes using N-Iodomorpholine hydriodide involves:

  • Preparing a solution of terminal alkyne in dry THF (tetrahydrofuran)

  • Degassing the solution by bubbling argon through it for 10-15 minutes

  • Adding N-Iodomorpholine hydriodide (typically 1.80-3.00 equivalents) to the cooled solution

  • Introducing catalytic copper(I) iodide (approximately 15 mol%)

  • Stirring the reaction mixture at the appropriate temperature under argon until the starting alkyne is fully consumed

  • Workup and purification to isolate the iodoalkyne product

A specific example from the scientific literature demonstrates the application of this methodology:
"Iodoalkyne 3b was synthesized from ethyl 4-(dimethylamino)-3-ethynylbenzoate (2b) (140 mg, 0.644 mmol, 1.00 equiv), N-iodomorpholine hydroiodide (659 mg)" .

Synthesis of Diiodo Heterocycles

N-Iodomorpholine hydriodide is also employed in the preparation of diiodo heterocyclic compounds. These products serve as valuable intermediates in the synthesis of more complex structures. For example, the compound has been used in the synthesis of 2,3-diiodobenzo[b]thiophene and ethyl 2,3-diiodo-1-methyl-1H-indole-5-carboxylate .

The synthesis of these diiodo compounds often involves a two-step process:

  • Initial conversion of a terminal alkyne to an iodoalkyne using N-Iodomorpholine hydriodide

  • Subsequent cyclization and further iodination to yield the diiodo heterocyclic product

Multistep Synthetic Pathways

N-Iodomorpholine hydriodide plays a crucial role in multistep synthetic pathways targeting complex molecules. In one documented example, the reagent facilitates the transformation of terminal alkynes to iodoalkynes, which then undergo further reactions to yield triiodinated compounds:

"Triiodide 6 was synthesized from 2-(2-iodoethynyl)anisole (3c) (20.0 mg, 0.0775 mmol, 1.00 equiv) in DCM (0.775 mL) and iodine (59.0 mg, 0.233 mmol, 3.0 equiv) in DCM (2.33 mL) [...] The crude product was purified by column chromatography on silica gel using hexane/ethyl acetate (30:1) as the eluent to give triiodide 6 as a white solid (39.2 mg, 99%)" .

Table 2: Selected Synthetic Applications of N-Iodomorpholine Hydriodide

ApplicationSubstrateProductYieldReference
Iodoalkyne SynthesisTerminal alkynes1-IodoalkynesVariable
Diiodo Heterocycle Synthesis2-(2-iodoethynyl)thioanisole2,3-Diiodobenzo[b]thiophene97%
Iodoindole SynthesisEthyl 4-(dimethylamino)-3-(iodoethynyl)benzoateEthyl 2,3-diiodo-1-methyl-1H-indole-5-carboxylate86%
Triiodide Synthesis2-(2-iodoethynyl)anisoleTriiodinated product99%

Comparative Analysis with Similar Compounds

Other Iodinating Reagents

N-Iodomorpholine hydriodide can be compared with other iodinating reagents commonly used in organic synthesis:

  • N-Iodosuccinimide (NIS): Another widely used iodinating agent that operates through a similar electrophilic iodination mechanism

  • Iodine monochloride: A reagent that provides electrophilic iodination but with different selectivity characteristics

  • Elemental iodine: The simplest form of iodine used in iodination reactions, often requiring additional activating agents

The comparative advantages of N-Iodomorpholine hydriodide include its stability, selectivity for certain substrates, and ability to form stable adducts with morpholine, making it a versatile reagent in organic synthesis.

Structural Relatives

The parent compound, N-iodomorpholine (without the hydroiodide counterion), is closely related to N-Iodomorpholine hydriodide and appears in the PubChem database as CID 50918016 . Understanding the relationship between these compounds provides insights into their chemical behavior and applications.

Future Research Directions

Expanding Synthetic Applications

Given its effectiveness as an iodinating agent, future research could focus on expanding the synthetic applications of N-Iodomorpholine hydriodide to new substrate classes and reaction types. The development of novel methodologies utilizing this reagent could open pathways to previously challenging transformations.

Mechanistic Investigations

Detailed mechanistic studies could provide deeper insights into the precise mode of action of N-Iodomorpholine hydriodide in various reactions. Understanding the factors that influence its reactivity and selectivity would enable more rational design of synthetic protocols.

Catalytic Systems

Exploration of catalytic systems that enhance the efficiency of N-Iodomorpholine hydriodide-mediated transformations represents another promising research direction. The development of catalysts that work synergistically with this reagent could lead to improved reaction outcomes and expanded substrate scope.

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